Product packaging for Cholesteryl methyl carbonate(Cat. No.:CAS No. 15507-52-5)

Cholesteryl methyl carbonate

Cat. No.: B100787
CAS No.: 15507-52-5
M. Wt: 444.7 g/mol
InChI Key: WHMGDIMLSAAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cholesterol Derivatives in Contemporary Chemical Research

Cholesterol, a fundamental lipid molecule, is a vital component of animal cell membranes, influencing their fluidity, structure, and permeability. nih.govwikipedia.org Beyond its structural role, cholesterol serves as a precursor for the biosynthesis of essential molecules such as steroid hormones, vitamin D, and bile acids. nih.govwikipedia.org Its readily available, modifiable structure, and low cost make it an attractive starting material for organic synthesis. nih.gov

The chemical modification of cholesterol's functional groups leads to a vast array of derivatives with diverse and often enhanced functionalities. nih.govresearchgate.net These derivatives are the subject of extensive research due to their potential applications in various fields. nih.govontosight.ai Researchers have explored their use in drug delivery systems, where the hydrophobic cholesterol moiety can improve the solubility and bioavailability of certain drugs. nih.govmdpi.com For instance, cholesterol derivatives have been incorporated into liposomal drug formulations to increase membrane stability and drug retention. nih.gov Furthermore, modifications to the cholesterol structure have yielded compounds with potential anticancer, antimicrobial, and antioxidant properties. nih.gov The unique physicochemical properties of some cholesterol derivatives also make them suitable for applications in liquid crystals, gelators, and bioimaging. nih.gov

Academic Trajectory of Cholesteryl Esters and Carbonates in Scientific Inquiry

Among the various classes of cholesterol derivatives, cholesteryl esters and carbonates have garnered significant academic interest. Cholesteryl esters, where a fatty acid is linked to the hydroxyl group of cholesterol, are a natural storage form of cholesterol in the body. nih.gov Research into cholesteryl esters has provided insights into their metabolism and role in both normal physiology and disease states, such as atherosclerosis, where their accumulation in macrophages contributes to the formation of foam cells. nih.govplos.org

Cholesteryl carbonates, including cholesteryl methyl carbonate, are synthesized by reacting cholesterol with appropriate carbonate-forming reagents. tandfonline.comgoogle.com A significant area of investigation for cholesteryl carbonates lies in the field of liquid crystals. wikipedia.orgtandfonline.com Certain cholesteryl derivatives are known to form cholesteric liquid crystal phases, which exhibit unique optical properties, such as changing color with temperature. wikipedia.org This has led to their use in applications like temperature-sensitive paints and liquid-crystal display thermometers. wikipedia.org The synthesis of homologous series of cholesteryl n-alkyl carbonates has allowed for the systematic study of how the length of the alkyl chain influences their mesomorphic (liquid crystalline) properties. tandfonline.com Furthermore, cholesteryl carbonates have been explored as components in drug delivery systems, with studies demonstrating their potential to enhance the circulation time and pH-sensitivity of liposomes. mdpi.comresearchgate.net The synthesis of various cholesteryl carbonate derivatives continues to be an active area of research, with scientists exploring new structures and their potential applications. mdpi.comresearchgate.netlew.ro

Chemical and Physical Properties of this compound

This compound is a specific ester of cholesterol and carbonic acid. Its chemical identity is well-defined by its structural formula and various identifiers.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name (3β)-Cholest-5-en-3-yl methyl carbonate nist.gov
CAS Registry Number 15507-52-5 nist.govbiosynth.com
Chemical Formula C29H48O3 nist.gov
Molecular Weight 444.6896 g/mol nist.govnist.gov
Synonyms Methyl carbonic acid cholesterol ester, Carbonic acid, cholesteryl methyl ester, Cholesterol, methyl carbonate nist.govbiosynth.comnist.gov

The physical properties of this compound are also documented. It is described as a liquid with a high melting point. biosynth.com Upon heating, it becomes clear and transitions into a gaseous state at room temperature. biosynth.com The compound also exhibits dichroic and microparticle-like properties. biosynth.com

Synthesis of this compound

The synthesis of cholesteryl carbonates, including the methyl derivative, typically involves the reaction of cholesterol with a suitable carbonate-forming reagent. A common method for preparing cholesteryl carbonates is the reaction of cholesteryl chloroformate with an alcohol. tandfonline.comtandfonline.com For the synthesis of this compound specifically, cholesteryl chloroformate would be reacted with methanol (B129727).

A general procedure for synthesizing cholesteryl n-alkyl carbonates involves dissolving cholesterol in a solvent like dichloromethane, adding triethylamine, and then reacting it with phosgene (B1210022) to form cholesteryl chloroformate. google.com This intermediate is then reacted with the desired alcohol, in this case, methanol, to yield the final this compound product. google.com Another described method involves the direct reaction of an alcohol with cholesteryl chloroformate in the presence of pyridine (B92270) in a solvent like benzene (B151609). tandfonline.comtandfonline.com Purification of the final product is often achieved through chromatography. tandfonline.comtandfonline.com

Research Applications of this compound

This compound has been utilized in various research contexts, primarily leveraging its properties as a cholesterol derivative.

One notable application is in the development of advanced drug delivery systems. A study reported the synthesis of poly(2-ethyl-oxazoline)-cholesteryl methyl carbonate (PEtOz-CHMC) to create bifunctional liposomes. researchgate.net These liposomes demonstrated both long-circulating and pH-sensitive properties, which are desirable for targeted drug delivery. researchgate.net The PEtOz-CHMC modified liposomes showed enhanced release of their contents at a lower pH, suggesting they could be effective in the acidic microenvironment of tumors. researchgate.net

Furthermore, the broader family of cholesteryl carbonates, to which this compound belongs, has been extensively studied for its liquid crystal properties. The synthesis of a homologous series of cholesteryl n-alkyl carbonates, starting from the methyl carbonate, has been instrumental in understanding the relationship between the length of the alkyl chain and the resulting mesomorphic behavior, including the formation of cholesteric and smectic phases. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O3 B100787 Cholesteryl methyl carbonate CAS No. 15507-52-5

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGDIMLSAAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935126
Record name Cholest-5-en-3-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15507-52-5
Record name Cholest-5-en-3-ol (3beta)-, 3-(methyl carbonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Specific Synthetic Routes to Cholesteryl Methyl Carbonate

The primary methods for synthesizing this compound revolve around the formation of a carbonate linkage attached to the cholesterol backbone. This is typically achieved through esterification-type reactions where the hydroxyl group of cholesterol is reacted with a methyl carbonate precursor.

The synthesis of cholesteryl n-alkyl carbonates, including this compound, is commonly achieved through the reaction of a key precursor with the corresponding alcohol. tandfonline.com A homologous series of these compounds, from this compound to cholesteryl eicosyl carbonate, has been synthesized using high-purity 1-alkanols. tandfonline.com

The general procedure involves reacting cholesteryl chloroformate with the alcohol (in this case, methanol) in a suitable solvent like absolute benzene (B151609) and in the presence of a base such as pyridine (B92270). tandfonline.comtandfonline.com The reaction mixture is typically stirred for several hours, sometimes under reflux, to ensure completion. tandfonline.com Optimization of this process involves using high-purity reagents and anhydrous conditions to prevent unwanted side reactions. Purification of the final product is critical and is often accomplished using column chromatography on silica (B1680970) gel to yield the high-purity this compound. tandfonline.comtandfonline.com

An alternative approach for forming ester linkages involves the use of coupling agents. For instance, carbonyldiimidazole (CDI) can be used to activate a carboxylic acid, which then reacts with cholesterol. nih.gov While this is more common for ester synthesis, similar principles can be applied to carbonate formation under specific conditions.

Table 1: Optimized Reaction Parameters for Cholesteryl n-Alkyl Carbonate Synthesis

ParameterConditionPurposeReference
ReactantsCholesteryl Chloroformate, 1-Alkanol (e.g., Methanol)Forms the desired carbonate ester. tandfonline.com
SolventAbsolute Benzene or Tetrahydrofuran (THF)Provides a non-reactive medium for the reaction. tandfonline.comtandfonline.com
BasePyridine or Triethylamine (TEA)Neutralizes the HCl byproduct, driving the reaction forward. tandfonline.commdpi.com
TemperatureRoom temperature followed by reflux.To ensure the reaction goes to completion. tandfonline.com
PurificationColumn Chromatography (Silica Gel)To isolate the pure product from unreacted starting materials and byproducts. tandfonline.comtandfonline.com

Cholesteryl chloroformate is a central and highly reactive intermediate in the synthesis of this compound and a wide array of its analogs. tandfonline.comresearchgate.net Its utility stems from the chloroformate group, which is an excellent leaving group, facilitating nucleophilic substitution by alcohols, phenols, and amines to form carbonates and carbamates. mdpi.comnih.gov

The synthesis of this compound begins with the reaction between cholesteryl chloroformate and methanol (B129727). tandfonline.com This precursor is also used to create more complex derivatives, such as cholesteryl-4-nitrophenolate by reacting it with 4-nitrophenol, or arginine-conjugated cholesterol derivatives via N-amidation. mdpi.comnih.gov The versatility of cholesteryl chloroformate allows for its use in conjugating cholesterol to various molecules, including polymers with hydroxyl end-groups, to create cholesterol-terminated copolymers. mdpi.com This highlights its role as a fundamental building block in cholesterol-based chemistry. nih.gov

Synthesis of this compound Analogs and Functionalized Derivatives

The fundamental structure of cholesteryl carbonate can be expanded to create a variety of functionalized analogs and derivatives. These modifications are designed to integrate the unique properties of cholesterol into larger, more complex molecular systems.

A significant application of cholesterol-based chemistry is the incorporation of cholesterol moieties into polymers. nih.gov This is often achieved by first synthesizing a polymerizable monomer, such as cholesteryl methacrylate (B99206) (CMA). CMA is typically prepared by an esterification reaction between cholesterol and methacryloyl chloride, catalyzed by a base like triethylamine. nih.gov

Once the CMA monomer is synthesized, it can be copolymerized with other monomers to create well-defined polymeric architectures. rsc.org Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are frequently employed. nih.govrsc.orgnih.gov This method allows for precise control over the molecular weight and composition of the resulting copolymers, such as poly(dimethylamino ethyl methacrylate-co-cholesteryl methacrylate) P(DMAEMA-co-CMA) and poly(methacrylic acid-co-cholesteryl methacrylate) P(MAA-co-CMA). rsc.orgnih.gov The cholesterol side-chains impart hydrophobicity and biocompatibility to the polymer, influencing its self-assembly and interaction with biological membranes. mdpi.com

Table 2: Examples of Cholesteryl-Containing Polymeric Architectures

PolymerAbbreviationSynthesis MethodKey FeatureReference
Poly(dimethylamino ethyl methacrylate-co-cholesteryl methacrylate)P(DMAEMA-co-CMA)RAFT PolymerizationpH-responsive, potential for gene delivery. rsc.org
Poly(methacrylic acid-co-cholesteryl methacrylate)P(MAA-co-CMA)RAFT PolymerizationpH-controlled membrane-switching activity. nih.gov
Poly(cholesteryl methacrylate)PCMARAFT PolymerizationServes as a macro-RAFT agent for block copolymers. nih.gov
Cholesteryl end-capped poly(trimethylene carbonate)Chol-PTMCRing Opening Polymerization (ROP)Main-chain polymer with cholesterol end-group. mdpi.com

The amphiphilic nature of cholesteryl derivatives, combining the bulky, hydrophobic steroid ring with a more polar carbonate group, drives their self-assembly into ordered supramolecular structures. mdpi.com When integrated into block copolymers, these cholesterol-containing polymers can self-assemble in aqueous solutions to form nanoparticles or micelles. mdpi.commdpi.com These nanostructures typically feature a hydrophobic core composed of the cholesterol moieties and a hydrophilic corona formed by the other polymer block. mdpi.com

The morphology and stability of these assemblies are influenced by factors such as the cholesterol content in the copolymer and the pH of the solution. nih.gov For instance, copolymers of methacrylic acid and cholesteryl methacrylate can exist as unimers at neutral pH but form aggregates or nanoparticles in more acidic conditions. nih.gov

Beyond polymeric systems, simpler cholesteryl carbonate analogs also exhibit rich self-assembly behavior, particularly forming liquid crystalline phases. tandfonline.com The homologous series of cholesteryl n-alkyl carbonates displays cholesteric and smectic mesophases, where the molecules arrange into helical or layered structures. tandfonline.comtandfonline.com These ordered arrangements are a direct consequence of the shape and chirality of the cholesterol molecule, demonstrating a strategy for forming functional microstructures. tandfonline.com

Mechanistic Investigations of Carbonate and Ester Bond Formation

The formation of the carbonate bond in this compound from its key precursor, cholesteryl chloroformate, proceeds through a well-established nucleophilic acyl substitution mechanism. In this reaction, the oxygen atom of methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

This attack forms a transient, high-energy tetrahedral intermediate. The reaction is facilitated by a base like pyridine, which plays a dual role. It can act as a nucleophilic catalyst, initially attacking the cholesteryl chloroformate to form a highly reactive acylpyridinium salt. This intermediate is then more readily attacked by methanol. Alternatively, and concurrently, pyridine acts as a Brønsted base, deprotonating the incoming methanol to increase its nucleophilicity and neutralizing the hydrogen chloride (HCl) that is eliminated as a byproduct. The removal of HCl is crucial as it drives the equilibrium towards the final product.

While direct computational studies on this specific reaction are not widely reported, the mechanism is analogous to other well-studied esterification and carboxylation reactions. aocs.orgacs.org Mechanistic studies on transition metal-catalyzed C-CO₂ bond formation, for instance, distinguish between inner-sphere pathways, where CO₂ interacts directly with the metal catalyst, and outer-sphere pathways, where it does not. acs.org Although the synthesis of this compound is not typically metal-catalyzed, the principles of nucleophilic attack, transition state stabilization, and the role of catalysts or activating agents are fundamental concepts shared across these bond-forming reactions. acs.orgdicp.ac.cn

Reaction Kinetics and Mechanistic Studies

Elucidation of Mechanistic Pathways for Cholesteryl Methyl Carbonate Formation

The synthesis of this compound, like other unsymmetrical carbonates, can be achieved through several established chemical pathways. A primary and direct method involves the reaction of cholesterol with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the hydroxyl group of cholesterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The process typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. mdpi.comnih.gov The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. researchgate.net

Another versatile method for forming unsymmetrical carbonates involves the reaction of an alcohol with an alkyl halide in the presence of silver carbonate. tandfonline.com In the context of this compound, this would involve reacting cholesterol with a methyl halide (e.g., methyl iodide) and silver carbonate. The silver carbonate acts as a base and a source of the carbonate moiety. This method is advantageous for substrates with sensitive functional groups due to its mild reaction conditions. tandfonline.com

A related synthetic strategy is the esterification of cholesterol with cholesteryl chloroformate, which can be prepared from cholesterol and phosgene (B1210022). tandfonline.com While this is common for preparing other cholesteryl derivatives, for this compound specifically, the direct reaction with methyl chloroformate is more straightforward. mdpi.comnih.gov The synthesis of cholesteryl-based polymers has also been achieved by reacting the hydroxyl end-group of a polymer with cholesteryl chloroformate, illustrating the reactivity of this key intermediate. mdpi.com

Table 1: Common Synthetic Pathways for Cholesteryl Carbonate Derivatives

Reactants Reagents/Catalysts General Mechanism
Cholesterol, Methyl Chloroformate Pyridine, Triethylamine, DMAP Nucleophilic Acyl Substitution
Cholesterol, Methyl Halide Silver Carbonate Nucleophilic Substitution

Degradation Mechanisms of this compound

The study of molecules subjected to ionizing radiation, such as gamma rays, provides insight into their stability and the formation of reactive radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for identifying the free radicals produced when compounds like this compound are irradiated. researchgate.netnih.gov When single crystals of this compound are exposed to gamma radiation, the energy absorbed leads to the homolytic cleavage of covalent bonds, creating radical intermediates. researchgate.net The general mechanism for the radiolysis of organic compounds involves the formation of free radicals, excited states, and interactions with solvated electrons, with the specific pathway being influenced by factors like the presence of oxygen.

Studies on similar cholesterol derivatives and other organic molecules provide a framework for understanding the radiolytic decomposition of this compound. acs.orgicm.edu.pl The process can lead to depolymerization or cross-linking in polymeric materials, and in the case of smaller molecules, it results in fragmentation and the formation of stable and unstable radical species. iaea.org

EPR studies on gamma-irradiated single crystals of this compound and related steroid structures have successfully identified several radical intermediates. researchgate.neticm.edu.pl The high energy of gamma radiation can cause scission at various points in the molecule.

One likely pathway is the cleavage of bonds within the carbonate moiety. The C-O bond between the cholesterol ring and the carbonate group or the O-CH₃ bond can break, leading to the formation of a cholesterol-based radical and a methyl carbonate radical, or a cholesteryl carbonate radical and a methyl radical, respectively. Studies on methyl carbonate radicals themselves show they are key intermediates that can subsequently dissociate into CO₂ and methoxyl radicals. researchgate.net

Another significant pathway involves the abstraction of a hydrogen atom from the steroidal backbone of the cholesterol molecule. EPR studies on irradiated cholestanone, a cholesterol derivative, identified the formation of a ˙CHCH₂CH₂ radical, indicating that C-H bond cleavage is a prominent result of irradiation. icm.edu.pl Similar studies on cholesterol have also confirmed the generation of radicals on the steroid ring system. nih.govacs.org The specific radical mentioned in the prompt, CḢ₃CH₂CH, is a generic alkyl radical; in the context of this compound, radicals would form on the complex sterol structure or from the methyl carbonate group.

Table 2: Potential Radical Intermediates in Irradiated this compound

Radical Species Formation Pathway Supporting Evidence
Cholesterol-based Alkyl Radical H-atom abstraction from the sterol ring/side chain EPR studies on irradiated cholesterol and cholestanone. nih.govicm.edu.pl
Cholesteryloxy Radical C-H bond cleavage at C3 Analogous to radicals formed in other steroid hormones. nih.gov
Methyl Carbonate Radical (CH₃OCO₂•) C-O bond scission Studies on the generation and reactions of alkyl carbonate radicals. researchgate.net
Carbonate Radical Anion (CO₃⁻•) Electron capture and fragmentation General radiolysis mechanism in carbonate solutions. researchgate.net

Hydrolytic Degradation: The carbonate linkage in this compound is an ester linkage and is therefore susceptible to hydrolysis. This reaction involves the cleavage of the carbonate C-O bond by water. Under neutral conditions, this process is typically slow, but it can be accelerated by the presence of acids or bases. The hydrolysis of the carbonate ester would yield cholesterol, methanol (B129727), and carbon dioxide as the final products. The susceptibility of carbonate bonds to hydrolysis is a known degradation pathway for materials like aliphatic polycarbonates. rsc.org Studies on poly(carbonate urethanes) have shown that they undergo hydrolytic degradation, which can be mediated by enzymes like cholesterol esterase, highlighting the inherent instability of the carbonate linkage in biological environments. nih.gov

The electrochemical degradation of organic carbonates is extensively studied in the context of electrolytes for lithium-ion batteries. nih.govacs.org These studies provide a mechanistic framework for the potential electrochemical breakdown of this compound. The degradation can occur through either reduction at the anode or oxidation at the cathode. researchgate.net

At the anode (negative electrode), reductive degradation occurs at low potentials. The mechanism often involves a single-electron transfer to the carbonate molecule, forming a radical anion. This intermediate is unstable and fragments, leading to the formation of products such as lithium alkyl carbonates and alkoxides. researchgate.net These species can then initiate further degradation of other electrolyte components. researchgate.net

At the cathode (positive electrode), oxidative degradation happens at high voltages. The proposed mechanisms include direct electron loss from the carbonate molecule or deprotonation, leading to the formation of various decomposition products and a passivating film on the cathode surface. nih.govacs.org For a large molecule like this compound, electrochemical stress would likely target the carbonate group, leading to cleavage and formation of cholesterol, methanol, CO₂, and various radical and ionic intermediates, analogous to the breakdown of simpler organic carbonates like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). acs.orgresearchgate.net

Table 3: General Electrochemical Degradation Products of Organic Carbonates

Degradation Process Electrode Key Intermediates Common Products
Reduction Anode Radical anions Lithium alkyl carbonates, Lithium carbonate, Alkoxides, Gases (e.g., ethylene from EC)

Radiolytic Decomposition under Ionizing Radiation (e.g., Gamma Irradiation)

Enzymatic Transformations Involving Cholesteryl Esters and Carbonates

In biological systems, the metabolism of cholesterol is tightly regulated by enzymes. The formation and breakdown of cholesteryl esters are key processes. creative-proteomics.comsigmaaldrich.com While research specifically on the enzymatic transformation of this compound is limited, the behavior of enzymes that act on cholesteryl esters provides strong indications of potential pathways.

Enzymatic Formation: The synthesis of cholesteryl esters in tissues is primarily catalyzed by two enzymes: acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT). sigmaaldrich.com ACAT is located in the endoplasmic reticulum of cells and transfers a fatty acyl group from acyl-CoA to cholesterol. creative-proteomics.com LCAT is found in blood plasma associated with lipoproteins and esterifies cholesterol using a fatty acid from phosphatidylcholine. sigmaaldrich.comwikipedia.org Given that these enzymes catalyze the formation of an ester bond with cholesterol, it is mechanistically conceivable, though not demonstrated, that under specific conditions they could potentially interact with carbonate precursors.

Enzymatic Hydrolysis: The hydrolysis of cholesteryl esters is catalyzed by cholesterol esterases (CEH) or hormone-sensitive lipase (B570770) (HSL). nih.govphysiology.org These enzymes are crucial for releasing free cholesterol from its stored ester form. physiology.org Cholesterol esterase exhibits broad substrate specificity and catalyzes the hydrolysis of various sterol esters into their constituent sterols and fatty acids. worthington-biochem.com Importantly, studies on the degradation of synthetic biomaterials have shown that cholesterol esterase can hydrolyze not only ester bonds but also carbonate linkages within poly(ester urethanes) and poly(carbonate urethanes). nih.gov This strongly suggests that cholesterol esterase is capable of catalyzing the hydrolytic degradation of this compound, breaking it down into cholesterol, methanol, and CO₂. The reaction would follow a typical serine hydrolase mechanism, similar to its action on natural cholesteryl esters. worthington-biochem.comwikipedia.org

Table 4: Key Enzymes in Cholesteryl Ester Metabolism and Potential Action on Carbonates

Enzyme Primary Function Substrate(s) Potential Action on this compound
Acyl-CoA:cholesterol acyltransferase (ACAT) Esterification of cholesterol Cholesterol, Acyl-CoA Formation (hypothetical)
Lecithin:cholesterol acyltransferase (LCAT) Esterification of cholesterol Cholesterol, Phosphatidylcholine Formation (hypothetical)

Kinetic and Mechanistic Aspects of Hydrolase-Catalyzed Reactions (e.g., Esterases, Lipases)

Hydrolases, such as esterases and lipases, are enzymes that catalyze the hydrolysis of ester bonds. nih.gov The mechanism of this reaction is analogous to a base-catalyzed chemical hydrolysis. unipd.it In the case of serine hydrolases, a catalytic triad (B1167595) composed of serine, histidine, and aspartic acid residues is typically involved. unipd.itmdpi.com The serine's hydroxyl group, activated by the other residues in the triad, acts as a nucleophile, attacking the carbonyl carbon of the ester. unipd.it This leads to the formation of a tetrahedral acyl-enzyme intermediate, with the release of the alcohol moiety. unipd.it Subsequently, a nucleophile, usually water, attacks this intermediate, regenerating the enzyme and releasing the carboxylic acid. unipd.it

While specific kinetic data for the hydrolase-catalyzed hydrolysis of this compound is not extensively documented, the general principles of enzyme kinetics, as described by the Michaelis-Menten model, would apply. The rate of reaction would be dependent on the concentrations of both the substrate (this compound) and the enzyme, as well as temperature, pH, and the presence of any inhibitors. The efficiency of different hydrolases in catalyzing this reaction would vary depending on the specific structural fit of this compound into the enzyme's active site.

Enzymatic Reversals for Ester Synthesis in Non-Aqueous Systems

Enzymatic catalysis is not limited to hydrolysis; the reverse reaction, ester synthesis, can be favored in non-aqueous (or low-water) environments. nih.gov This is a widely used strategy for the synthesis of various esters, including those with high lipophilicity. nih.gov Lipases are particularly well-suited for such reactions due to their stability and activity in organic solvents. nih.gov The use of non-aqueous systems shifts the thermodynamic equilibrium towards synthesis by minimizing the competing hydrolysis reaction. whiterose.ac.uk

Gas-Phase Elimination Kinetics of Carbonates (Contextual from Ethyl Methyl Carbonates)

Studies on the gas-phase elimination kinetics of analogous compounds, such as 2-substituted ethyl methyl carbonates, provide a valuable framework for understanding the potential thermal decomposition pathways of this compound. These reactions are typically homogeneous, unimolecular, and follow a first-order rate law. researchgate.net

The gas-phase elimination of ethyl methyl carbonates has been investigated in static reaction systems over a range of temperatures (e.g., 323-435 °C) and pressures. researchgate.net The primary products are the corresponding alkene, alcohol, and carbon dioxide. The reaction proceeds through a six-membered cyclic transition state, a mechanism common for the pyrolysis of esters.

Detailed kinetic and thermodynamic parameters have been reported for various substituted ethyl methyl carbonates. researchgate.net These studies reveal the influence of substituents on the reaction rate. While direct experimental data for this compound is not available, it is reasonable to infer that its gas-phase elimination would proceed through a similar unimolecular mechanism, yielding cholesterol, methanol, and carbon dioxide. The specific rate constants and activation parameters would, of course, be dependent on the unique structure of the cholesteryl group.

Interactive Data Table: Contextual Gas-Phase Elimination Kinetics of Ethyl Methyl Carbonates

CompoundTemperature Range (°C)Pressure Range (Torr)Rate LawRef.
2-substituted ethyl methyl carbonates323-43528.5-242First-order researchgate.net

Theoretical and Computational Chemistry of Cholesteryl Methyl Carbonate

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of cholesteryl methyl carbonate, particularly in its ester side chain, is a key determinant of its properties. Conformational analysis aims to identify the molecule's stable three-dimensional structures (conformers) and the energy barriers between them.

Quantum mechanical (QM) methods are employed to accurately model the electronic structure and geometry of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for systems the size of this compound.

DFT calculations have been successfully applied to investigate the structure of related cholesterol derivatives. tandfonline.comresearchgate.net For instance, optimization of cholesteryl oleyl carbonate using DFT revealed a "hockey stick" geometry as the most energetically favorable conformation, which is well-suited for forming ordered condensed phases. researchgate.net Similarly, DFT has been used to study cholesterol-functionalized liquid crystals with carbonate linkages, focusing on frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps to understand chemical reactivity. tandfonline.com In these systems, the electron density of the HOMO was found to be concentrated on the cholesterol side chain, while the LUMO was located on other parts of the molecule, indicating the regions susceptible to electronic interactions. tandfonline.com

Table 1: Representative Theoretical Methods for Conformational Analysis

MethodAbbreviationTypical ApplicationKey StrengthReference
Density Functional TheoryDFTGeometry optimization, electronic properties, reaction energiesGood balance of accuracy and computational cost tandfonline.comacs.orgrsc.org
Møller-Plesset Perturbation Theory (2nd order)MP2High-accuracy energy calculations, intermolecular interactionsSystematically improvable and captures dispersion forces well researchgate.netuc.pt
Semi-Empirical Methods (e.g., PM7)-Initial conformational searches of large moleculesVery fast, suitable for exploring large conformational spaces rsc.orgresearchgate.netnih.gov
Hybrid Quantum Mechanics/Molecular MechanicsQM/MMSimulations of molecules in complex environments (e.g., solvent, protein)Combines QM accuracy for a core region with MM efficiency for the environment researchgate.netkit.edunih.gov

Given the size and flexibility of this compound, an exhaustive conformational search using high-level QM methods is often computationally prohibitive. A common strategy involves a hierarchical approach.

First, semi-empirical methods, such as PM6 or PM7, are used to perform an initial, broad exploration of the potential energy surface. researchgate.netnih.gov These methods are much faster than DFT and can quickly identify a large set of low-energy conformers. For example, semi-empirical quantum calculations have been used to study the energy of various configurations of cholesteryl alkanoates, demonstrating the influence of the alkyl chain length on molecular energy. researchgate.net In a study on a cholesteryl-modified cyclodextrin, the PM7 method was used to find low-energy conformers before further refinement with DFT. rsc.org

Following the initial scan, the most stable structures identified by the semi-empirical methods are then re-optimized using more accurate DFT or MP2 calculations to refine their geometries and relative energies. rsc.org

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Computational models can account for solvent effects either implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orgnih.gov These models are computationally efficient and can be combined with QM calculations to estimate how the solvent stabilizes different conformers based on their dipole moments. For instance, studies on cholesterol derivatives have used these models to evaluate the effect of solvents like water, methanol (B129727), and THF on molecular properties. rsc.org It is known that the solution-state conformations of molecules can be strongly determined by the solvent quality, with different conformations being favored in good versus bad solvents. acs.org

Explicit solvent models involve simulating the molecule surrounded by a large number of individual solvent molecules. While computationally intensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models. For a molecule like this compound, explicit modeling could reveal specific interactions between the carbonate group and polar solvent molecules, which might stabilize certain conformations.

Robust and systematic conformational analysis relies on well-defined protocols and validated benchmark datasets. While specific datasets for this compound are not available, general protocols for flexible molecules are applicable.

Recent advancements include the development of comprehensive protocols like CENSO, which provides recipes with different cost-accuracy trade-offs for conformational analysis. chemrxiv.orgchemrxiv.org These protocols often involve a multi-step process starting with a fast, low-level search (e.g., using GFN2-xTB), followed by clustering and re-optimization of conformers at progressively higher levels of theory (e.g., DFT). chemrxiv.org

Benchmark datasets, such as the RTCONF-16K set for reaction thermochemistry and conformation, are crucial for validating the accuracy of these protocols. chemrxiv.orgchemrxiv.org For steroids and related molecules, datasets derived from high-quality crystallographic structures, like the Sperrylite Dataset from the Protein Data Bank (PDB), can serve as a reference for validating predicted bioactive conformations. mdpi.comfrontiersin.org Such datasets help ensure that the computational methods used can accurately reproduce experimentally observed structures. fccc.edu

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes and intermolecular interactions over time.

While specific MD simulations of this compound within a lipid bilayer are not prominently documented, extensive research on cholesterol in lipid membranes provides a strong basis for predicting its behavior. nih.govmdpi.com Cholesterol is a crucial component of mammalian cell membranes, where it modulates fluidity, thickness, and mechanical strength. nih.govmdpi.com

MD simulations have shown that cholesterol's rigid, planar steroid ring orients parallel to the lipid acyl chains, while its hydrophilic 3β-hydroxyl group positions itself at the membrane-water interface. bibliotekanauki.pl This hydroxyl group forms crucial hydrogen bonds with the phosphate (B84403) and carbonyl groups of phospholipid headgroups and with interfacial water molecules, anchoring the cholesterol molecule in the membrane. bibliotekanauki.pl

Table 2: Key Parameters from Molecular Dynamics Simulations of Cholesterol in Lipid Bilayers

ParameterDescriptionEffect of CholesterolPotential Implication for this compoundReference
Area per LipidThe average surface area occupied by a single lipid molecule in the plane of the bilayer.Causes condensation (decrease) in fluid-phase lipids (e.g., DOPC) but can expand highly ordered bilayers.The effect would depend on how the bulkier headgroup disrupts lipid packing. mdpi.com
Bilayer ThicknessThe distance between the average positions of the lipid headgroups in the two leaflets.Increases bilayer thickness by ordering the lipid acyl chains.Likely to also increase thickness, but the magnitude might differ due to altered anchoring. nih.gov
Acyl Chain Order Parameter (SCD)A measure of the orientational order of the C-H bonds in the lipid tails. Higher values indicate a more ordered, all-trans state.Significantly increases the order of surrounding lipid chains (the "condensing effect").Expected to have a similar ordering effect due to the rigid steroid ring. nih.gov
Cholesterol Tilt AngleThe angle between the sterol's long axis and the membrane normal.Typically small, indicating an upright orientation perpendicular to the membrane surface.The tilt angle might be larger or more variable due to weaker interfacial anchoring. nih.gov

Compound Index

Analysis of Steric and Electrostatic Contributions to Molecular Packing

The arrangement of molecules in the crystalline state is a delicate balance of attractive and repulsive forces. In the case of this compound, both steric hindrance and electrostatic interactions play pivotal roles in dictating its molecular packing.

A series of crystal structures of cholesterol esters, carbonates, and ethers, including this compound, have been analyzed to understand their packing modes. iucr.org These structures characteristically form layered arrangements where the rigid cholesteryl groups are densely packed in the central region of the layers. iucr.org The flexible carbonate chains and the isoprenoid tail of the cholesterol moiety occupy the interface between these layers. iucr.org The molecular packing is significantly influenced by the interplay of van der Waals forces between the bulky, hydrophobic steroid cores and the electrostatic interactions involving the polar carbonate group.

Computational studies on cholesterol and its derivatives have provided a deeper understanding of these interactions. Molecular mechanics force fields have been developed to model the behavior of sterols, where partial charges are derived from quantum-chemical calculations of electrostatic potentials. uni-bayreuth.de These models reveal that the rigidity of the steroid ring system and the flexibility of the alkyl tail are crucial factors. uni-bayreuth.de In the crystal lattice, steric hindrance from adjacent molecules can "lock" the conformation of the flexible tail, inhibiting the transitions between trans and gauche conformations that would be more prevalent in a less constrained environment. uni-bayreuth.de

Table 1: Factors Influencing Molecular Packing of Cholesteryl Derivatives

Interaction TypeContributing Molecular FeatureEffect on Packing
Steric Hindrance Bulky steroid nucleus, flexible alkyl tailDictates the overall shape and possible spatial arrangements, leading to layered structures. Can restrict conformational freedom of the tail.
Van der Waals Forces Large hydrophobic surface area of the steroidPromotes close packing of the cholesteryl groups, contributing to the stability of the layered arrangement.
Electrostatic Interactions Polar carbonate group (C=O and C-O bonds)Influences the orientation of molecules within the layers and the interactions at the layer interfaces.
Dipole-Dipole Interactions Dipole moment arising from the carbonate groupAffects the alignment of molecules to optimize electrostatic attraction and minimize repulsion.

This table summarizes the key steric and electrostatic contributions to the molecular packing of cholesterol derivatives like this compound, based on crystallographic and computational findings.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the intricate steps of chemical reactions, offering insights into transition states and reaction energetics that are often difficult to probe experimentally.

The formation and degradation of this compound can be understood by analogy to theoretical studies on simpler carbonate esters.

Formation Pathway:

The synthesis of this compound typically involves the reaction of cholesterol with a methylating agent, often via an intermediate like cholesteryl chloroformate. tandfonline.comnih.govmdpi.comtandfonline.com The formation of the carbonate linkage is a nucleophilic substitution reaction. Computational studies on similar systems, such as the methoxycarbonylation of alcohols, suggest that the reaction proceeds through a nucleophilic attack of the cholesterol hydroxyl group on the carbonyl carbon of the methylating agent. smolecule.com Density Functional Theory (DFT) calculations can be employed to model the transition state of this reaction, determining the activation energy barrier and elucidating the role of any catalysts, such as a base like pyridine (B92270), which is often used to scavenge the acidic byproduct. tandfonline.comtandfonline.com

Degradation Pathways:

Theoretical studies on the decomposition of various carbonate esters provide a framework for understanding the potential degradation pathways of this compound. These pathways are highly dependent on the reaction conditions.

Pyrolysis: Gas-phase pyrolysis of carbonate esters has been studied theoretically using methods like the AM1 MO method. koreascience.kr These studies suggest that decomposition can occur via a concerted process involving a six-membered cyclic transition state, where the methoxy (B1213986) oxygen abstracts a hydrogen atom from the cholesterol backbone, leading to the elimination of carbon dioxide and methanol, and the formation of a double bond in the cholesterol moiety. koreascience.kr Alternatively, a stepwise pathway involving an intermediate may also be possible. koreascience.kr

Reductive Decomposition: In the context of electrolytes for lithium-ion batteries, the reductive decomposition of cyclic carbonates like ethylene (B1197577) carbonate has been extensively investigated using DFT. nih.gov These studies show that reduction can lead to the cleavage of C-O bonds, forming radical anion intermediates. nih.gov While the conditions are specific, they suggest that under reducing environments, the carbonate moiety of this compound could be susceptible to similar degradation mechanisms.

Hydrolysis: The hydrolysis of carbonate esters can be catalyzed by enzymes such as carboxylesterases. nih.gov Computational studies on the mechanism of these enzymes show a multi-step process involving a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. nih.gov This forms a tetrahedral intermediate, followed by the formation of an acyl-enzyme complex and subsequent hydrolysis to release the alcohol (cholesterol) and carbonic acid (which would decompose to carbon dioxide and water). nih.gov Theoretical studies on the decomposition of glycerol (B35011) carbonate also highlight decarboxylation as a key degradation pathway. nih.gov

Radical-Induced Degradation: DFT computations have been used to study the reactions of methyl carbonate radicals with molecules like cholesterol. acs.orgresearchgate.net These studies indicate that the radical can add across the double bond of the cholesterol moiety. acs.orgresearchgate.net This suggests that in the presence of radical initiators, this compound could undergo degradation initiated by reactions at the cholesterol ring system rather than at the carbonate group itself.

Table 2: Computationally Investigated Degradation Pathways for Carbonate Esters

PathwayProposed MechanismKey Intermediates/Transition StatesTheoretical Method
Pyrolysis Concerted elimination via a six-membered cyclic transition state.Cyclic transition stateAM1 MO koreascience.kr
Reductive Decomposition Stepwise electron reduction followed by C-O bond cleavage.Radical anion intermediatesDFT nih.gov
Enzymatic Hydrolysis Nucleophilic attack by serine, formation of acyl-enzyme complex.Tetrahedral intermediates, acyl-enzyme complexDFT (M06-2X, B3LYP) nih.gov
Radical Addition Addition of a radical species to the cholesterol double bond.Radical adductDFT (CAM-B3LYP) acs.orgresearchgate.net

This table summarizes various degradation pathways for carbonate esters that have been elucidated through computational studies, providing a theoretical basis for the potential degradation of this compound.

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural verification and analysis of cholesteryl methyl carbonate in both solution and solid states.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy in solution are fundamental for confirming the molecular identity of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

While specific spectral data for this compound is not widely published, analysis of closely related cholesteryl carbonates, such as cholesteryl ethyl carbonate and cholesteryl oleyl carbonate, allows for the confident prediction of its characteristic chemical shifts. The ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the cholesterol steroidal backbone and the methyl group of the carbonate moiety.

The ¹³C NMR spectrum is particularly informative for verifying the carbonate linkage. The carbonyl carbon of the carbonate group in cholesteryl derivatives typically resonates in the downfield region of the spectrum. For instance, in sodium cholesteryl carbonate, this peak appears at 155.5 ppm, and in cholesteryl oleyl carbonate, it is observed at 154.7 ppm. researchgate.net The introduction of the methyl carbonate group also induces subtle shifts in the signals of the adjacent C-3 of the steroid ring compared to native cholesterol. The methyl group of the carbonate ester will present a distinct signal in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous cholesteryl carbonate compounds)

Carbon Atom Predicted Chemical Shift (ppm) Notes
Carbonyl (C=O)~154-156Characteristic of the carbonate group.
C-3~75-80Shifted downfield due to esterification.
C-5~139-141Olefinic carbon.
C-6~122-124Olefinic carbon.
Methyl (O-CH₃)~50-55From the methyl carbonate group.
Steroid BackboneVariousConsistent with the cholesterol structure.
Side ChainVariousConsistent with the cholesterol structure.

This table is predictive and based on data for analogous compounds. Actual values may vary.

Solid-state ¹³C Magic Angle Spinning (MAS) NMR is a powerful technique for investigating the structure and dynamics of this compound in the solid state, particularly within mixtures. This method can differentiate between various crystalline forms (polymorphism) and liquid crystalline phases (mesophases). dergipark.org.tr

In studies of mixtures containing various cholesteryl esters, ¹³C MAS NMR has been instrumental in identifying the co-existence of different phases, such as crystalline, liquid-crystalline, and isotropic oil phases. nih.govnih.gov The chemical shifts and line widths of the carbon signals are sensitive to the molecular packing and mobility within these phases. For example, broader lines are characteristic of more rigid, crystalline structures, while narrower lines indicate more mobile, liquid-crystalline or isotropic states.

For a mixture containing this compound, ¹³C MAS NMR could be employed to:

Determine the phase transition temperatures. dergipark.org.tr

Identify the specific crystalline or liquid-crystalline phases present. dergipark.org.trnih.govnih.gov

Quantify the proportion of this compound in different phases.

Provide insights into the molecular organization and intermolecular interactions within the mixture.

A study on a lipid mixture containing ¹³C carbonyl-labeled cholesteryl oleate, a related compound, demonstrated a single carbonyl peak at 171.5 ppm, suggesting that the ester experienced a single, averaged environment. mpg.de Similar labeling strategies with this compound could yield precise information about its partitioning and environment in complex biological or synthetic mixtures.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species, such as free radicals. It is particularly useful for studying the effects of ionizing radiation on solid materials.

When solid this compound is exposed to ionizing radiation, such as gamma (γ)-rays, stable radical species are formed. EPR spectroscopy is the primary method for identifying the structure of these radiation-induced radicals.

A study on γ-irradiated single crystals of this compound at room temperature successfully used EPR to identify the resulting radical. researchgate.net The analysis of the EPR spectra, which were found to be temperature-independent, led to the identification of the radical as the CḢ₃CH₂CH species. researchgate.netresearchgate.net This identification is supported by the hyperfine coupling pattern observed in the spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (protons). The principal values of the g-tensor and the hyperfine coupling constants provide a unique fingerprint for this radical.

Table 2: EPR Spectral Parameters for the CḢ₃CH₂CH Radical in γ-Irradiated this compound

Parameter Value Reference
Radical SpeciesCḢ₃CH₂CH researchgate.netresearchgate.net
g-valueNot specified in abstract researchgate.netresearchgate.net
Hyperfine Coupling Constants (A)Not specified in abstract researchgate.netresearchgate.net

(Note: While the radical has been identified, the specific g-values and hyperfine coupling constants were not available in the reviewed abstracts.)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions, making them essential for the characterization of this compound. mdpi.com

The IR and Raman spectra of this compound are rich with information. The spectrum can be conceptually divided into regions corresponding to the vibrations of the steroid backbone, the aliphatic side chain, and the methyl carbonate group.

The IR spectrum is particularly useful for identifying the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the carbonate group is expected. In the related sodium cholesteryl carbonate, this band appears at 1705 cm⁻¹. Another characteristic feature is the O-C-O stretching vibration, observed at 1276 cm⁻¹ in the sodium salt. researchgate.net

Raman spectroscopy provides complementary information. As a non-polar molecule, the steroid backbone of cholesterol exhibits strong Raman scattering. nih.gov The C-H stretching and bending modes, as well as the C-C skeletal vibrations, can be readily identified. The C=C stretching vibration of the cholest-5-ene (B1209259) ring system is also a prominent feature. mdpi.com Analysis of the vibrational spectra can provide insights into the conformational flexibility of the molecule, as changes in molecular geometry can lead to shifts in vibrational frequencies and changes in band shapes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Cholesteryl Carbonates and Cholesterol

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
C=O Stretch (Carbonate)~1705IRA strong, characteristic absorption.
O-C-O Stretch (Carbonate)~1276IRCharacteristic of the carbonate ester linkage.
C-H Stretch (Aliphatic/Steroid)~2800-3000IR, RamanA complex series of bands.
C=C Stretch (Cholestene Ring)~1670RamanCharacteristic of the double bond in the B ring.
Steroid Ring VibrationsVarious (e.g., ~700-1500)IR, RamanFingerprint region for the steroidal structure.

This table is compiled from data for analogous compounds and general knowledge of cholesterol vibrational spectroscopy.

Application in Analyzing Stereoisomers and Structural Alterations

The analysis of stereoisomers and structural alterations is critical for understanding the biological and chemical behavior of cholesterol derivatives. While direct NMR studies on the stereoisomers of this compound are not extensively documented in the provided literature, the principles of such analysis are well-established through research on related cholesterol compounds. For instance, the synthesis and study of ent-cholesterol, the enantiomer of natural cholesterol, serves as a powerful tool to probe the stereospecificity of cholesterol's interactions within biological membranes and with proteins. researchgate.net The failure of ent-cholesterol to elicit certain biological responses highlights that its effects are not merely due to changes in membrane structure but are a result of specific molecular recognition. researchgate.net

Analytical techniques, particularly chromatography, are instrumental in the separation of stereoisomers. Chiral selectors, such as those based on cinchona alkaloids, are employed in high-performance liquid chromatography (HPLC) to resolve racemic mixtures, a principle applicable to chiral cholesterol derivatives. google.com

Structural alterations in this compound, such as those induced by radiation, can be investigated using techniques like Electron Spin Resonance (ESR) spectroscopy. Studies on γ-irradiated single crystals of this compound have successfully identified the specific free radicals formed as a result of radiation damage, providing insight into its chemical stability and degradation pathways. researchgate.netresearchgate.net Furthermore, the analysis of reaction mechanisms, such as the formation of cyclic carbonates from polyols, shows that the stereochemical arrangement of functional groups (i.e., syn vs. anti stereochemistry) can significantly influence reaction pathways and the formation of intermediates. nih.gov This demonstrates how spectroscopic analysis can unravel the effects of subtle structural differences. nih.gov

X-ray Diffraction (XRD) and Scattering Techniques

Determination of Crystalline Structures and Polymorphic Forms

X-ray diffraction (XRD) is a definitive method for determining the three-dimensional arrangement of atoms in the crystalline state of cholesteryl esters. Polymorphism, the ability of a substance to exist in more than one crystal form, is a known characteristic of these compounds. mriquestions.com These different polymorphic forms can exhibit varied physical properties, including solubility and melting points, and their formation can be influenced by crystallization conditions. mriquestions.com

Cholesteryl esters are known to crystallize in several packing arrangements, primarily monolayer type I, monolayer type II, and bilayer structures. mriquestions.com For example, the crystal structure of cholesteryl oleyl carbonate, a compound structurally similar to this compound, was determined from X-ray powder diffraction data to be a primitive monoclinic, space group Pc, type I monolayer. nih.gov Computational studies on cholesterol monohydrate have further explored the energetic landscapes of its different polymorphs (triclinic and monoclinic), suggesting that kinetic and environmental factors play a significant role in which form nucleates. nih.gov Synchrotron grazing incidence X-ray diffraction (GIXD) has been used to characterize the structures of thin cholesterol films, revealing details of their molecular assembly. nih.gov

Crystallographic Data for a Cholesteryl Carbonate Analog
CompoundCrystal SystemSpace GroupPacking TypeUnit Cell ParametersReference
Cholesteryl Oleyl CarbonateMonoclinicPcType I Monolayera=18.921 Å, b=12.952 Å, c=9.276 Å, β=91.32° nih.gov

Structural Characterization of Liquid Crystalline Mesophases

Many cholesterol derivatives, including carbonates, exhibit liquid crystalline (LC) behavior, forming mesophases that are intermediate between the crystalline solid and the isotropic liquid states. mdpi.com XRD is a crucial tool for characterizing the structure of these mesophases, such as the nematic, cholesteric, and smectic phases. mdpi.comtandfonline.com

In smectic phases, which are characterized by a layered structure, XRD can determine the lamellar thickness. mriquestions.com For instance, studies on new liquid crystal cyclic carbonate monomers featuring a cholesteryl moiety have used XRD, in conjunction with other techniques, to identify a smectic A (SA) phase and describe an interdigitated molecular arrangement within the layers. tandfonline.com The diffraction patterns of such mesophases provide key information on the positional order and arrangement of the molecules. For example, a study of amphiphilic copolymers with side-chain cholesteryl units used XRD to confirm the liquid crystalline phase at elevated temperatures. researchgate.netresearchgate.net The addition of chiral molecules to a nematic phase can induce a helical structure, resulting in a cholesteric (or chiral nematic, N*) phase, which can also be characterized by its unique diffraction properties. nih.gov

Mesophase Characterization of Cholesteryl-Containing Carbonates
Compound TypeIdentified MesophaseStructural FeatureAnalytical TechniqueReference
Cyclic Carbonate Monomers with Cholesteryl MoietySmectic AInterdigitated molecular arrangementXRD, POM, DSC tandfonline.com
Amphiphilic Polycarbonates with Side-Chain Cholesteryl UnitsLiquid Crystalline (LC) PhaseOrdered organization hindered by macromolecular chainXRD, POM, DSC researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Identification of Compound Identity and Structural Features

Mass spectrometry is an essential analytical tool for confirming the identity and elucidating the structural features of this compound. The NIST Chemistry WebBook lists the chemical formula of this compound as C₂₉H₄₈O₃ and a molecular weight of 444.6896, with its structure having been verified by mass spectrometry. nist.govnist.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for analyzing cholesteryl esters. nih.gov Using atmospheric pressure chemical ionization (APCI), cholesteryl esters readily form protonated molecules [M+H]⁺. nih.gov A characteristic fragmentation pathway for these ions is the collisionally induced dissociation (CID) that results in the neutral loss of the carbonate/ester group, producing a highly stable and abundant cholesteryl cation fragment at a mass-to-charge ratio (m/z) of 369. nih.govnih.gov This specific fragment is a reliable marker for the presence of a cholesterol core. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the compound's identity and distinguishing it from other lipids with similar masses. cuni.czresearchgate.net

Mass Spectrometry Data for this compound
ParameterValueSource
Chemical FormulaC₂₉H₄₈O₃ nist.gov
Molecular Weight444.6896 nist.gov
CAS Registry Number15507-52-5 nist.gov
Characteristic MS/MS Fragmentm/z 369 (Cholesteryl cation) nih.govnih.gov

Elucidation of Reaction Intermediates and Degradation Products

Mass spectrometry is instrumental in identifying transient species like reaction intermediates and in characterizing the products formed from the degradation of this compound. For example, in syntheses involving cholesteryl derivatives, MS can identify unintended side products, providing crucial insights into the reaction mechanism. acs.org The study of reaction intermediates, such as those in the Maillard reaction, has been successfully carried out using GC-MS, demonstrating the technique's capability to quantify multiple small molecules within a complex mixture. researchgate.net

The degradation of this compound can occur through pathways like oxidation. LC-MS/MS is a powerful technique for identifying oxidized cholesteryl esters (oxCE). nih.gov The fragmentation patterns of oxCE can reveal the site of modification. For instance, if oxidation occurs on the fatty acyl chain (in this case, the methyl carbonate group), the characteristic cholesteryl cation at m/z 369 remains unmodified. nih.gov However, if the cholesterol ring itself is oxidized, fragment ions at m/z 367 or m/z 385 (representing the loss of water or the addition of oxygen to the base fragment) are observed. nih.gov Similarly, GC-MS has been used to identify decomposition products in thermally decomposed battery electrolytes containing carbonate solvents like ethyl methyl carbonate, showcasing its utility in characterizing degradation pathways of carbonate-containing compounds. thermofisher.comrsc.org

Interactions with Biological Systems and Membrane Biophysics

Molecular Interactions with Model and Cellular Lipid Membranes

As of the current body of scientific literature, specific data on the molecular interactions of cholesteryl methyl carbonate with model and cellular lipid membranes is not available. Therefore, the following subsections cannot be addressed with scientifically accurate and specific information for this particular compound.

Role in Biomimetic Supramolecular Assemblies

This compound has been utilized as a key hydrophobic component in the synthesis of amphiphilic polymers, which are capable of self-assembling into various nanostructures in aqueous environments. These assemblies are of great interest for applications in drug delivery and biomaterials.

Formation and Characterization of Micelles and Nanoparticles in Aqueous Environments

Amphiphilic block copolymers incorporating this compound derivatives have been shown to form well-defined micelles and nanoparticles in aqueous solutions. These structures are typically formed through the self-assembly of the polymers, driven by the hydrophobic interactions of the cholesterol moiety.

For instance, poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEtOz-CHMC) has been synthesized and used to construct docetaxel-loaded nano-micelles. science.gov These micelles were prepared using the thin-film dispersion method. science.gov Characterization of these nanoparticles revealed a regular spherical shape with a uniform particle size of less than 130 nm. science.gov The critical micelle concentration (CMC) of the PEtOz-CHMC polymer was determined to be 9.26 μg·mL⁻¹ (4.63×10⁻⁶ mol·L⁻¹), indicating the concentration at which micelle formation occurs. science.gov The resulting docetaxel-loaded micelles exhibited a zeta potential of -7.32 ± 0.98 mV and an encapsulation efficiency of 80.55 ± 2.44%. science.gov Infrared (IR) and X-ray diffraction (XRD) analyses confirmed the successful encapsulation of the drug within the micellar core. science.gov

Furthermore, these PEtOz-CHMC modified liposomes demonstrated pH-sensitivity, with increased drug release at lower pH, a desirable characteristic for tumor-targeted drug delivery. nih.gov The stability of these nanoparticles in the presence of fetal bovine serum and their ability to be taken up by cells have also been investigated, showing promising results for their potential as drug carriers. science.gov

Polymer System Assembly Method Resulting Nanostructure Size CMC Zeta Potential Encapsulation Efficiency Reference
PEtOz-CHMCThin-film dispersionSpherical micelles< 130 nm9.26 µg/mL-7.32 ± 0.98 mV80.55 ± 2.44% (for Docetaxel) science.gov

Self-Assembly Mechanisms of Cholesterol-Functionalized Amphiphilic Polymers

The self-assembly of amphiphilic polymers containing cholesteryl groups is a complex process governed by the balance between the hydrophilic and hydrophobic blocks of the polymer, as well as the unique properties of the cholesterol moiety itself. The rigid and planar structure of cholesterol, combined with its hydrophobicity, plays a crucial role in directing the formation of ordered nanostructures.

Studies on amphiphilic diblock copolymers, such as those containing a cholesterol-functionalized aliphatic cyclic carbonate monomer, have revealed the formation of unique morphologies in aqueous conditions. researchgate.net For example, mPEG₁₁₃-b-P(MTC-Chol)₄ and mPEG₁₁₃-b-P(MTC-Chol)₁₁ (where MTC-Chol is a cholesterol-functionalized carbonate monomer) self-assemble into disk-like micelles and stacked-disk morphologies, respectively, as observed by transmission electron microscopy (TEM). researchgate.net The formation of these non-spherical structures is attributed to the strong intermolecular interactions and packing of the rigid cholesterol groups within the core of the micelles.

The self-assembly process is initiated by the hydrophobic collapse of the cholesterol-containing blocks in an aqueous environment, leading to the formation of a core that is shielded from the water by the hydrophilic polymer chains (e.g., polyethylene (B3416737) glycol, PEG). The final morphology of the self-assembled structure is influenced by factors such as the polymer concentration, the length of the hydrophobic block, and the specific chemical nature of the polymer backbone. acs.org For instance, increasing the length of the cholesterol-containing block can lead to a transition from spherical or disk-like micelles to more complex structures like vesicles or stacked disks. researchgate.net

The table below summarizes the self-assembled morphologies observed for different cholesterol-functionalized polymers.

Polymer Self-Assembled Morphology Observation Technique Reference
mPEG₁₁₃-b-P(MTC-Chol)₄Disk-like micellesTEM, SANS researchgate.net
mPEG₁₁₃-b-P(MTC-Chol)₁₁Stacked-disk morphologyTEM researchgate.net
Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) with cholesterol side-chainsSpherical, star-like, cubic, or cuboid-like micellesTEM acs.org

Interplay with Membrane Proteins and Cellular Pathways (Analogous to Cholesterol)

The interaction of cholesterol with membrane proteins is crucial for various cellular functions, and by extension, cholesterol analogs like this compound are presumed to engage in similar interactions. The esterification of the 3β-hydroxyl group on the cholesterol backbone, as in this compound, alters its polarity and steric profile, which likely modifies the nature and affinity of these interactions compared to free cholesterol.

Investigation of this compound Binding Sites on Proteins

While direct experimental data on the specific binding sites of this compound on proteins is not extensively documented, the foundational principles of cholesterol-protein interactions provide a strong framework for understanding its potential behavior. Cholesterol-binding sites are often characterized by specific amino acid sequences and structural features within transmembrane domains that recognize the rigid sterol ring system. nih.gov It is through these analogous mechanisms that this compound is thought to interact with membrane proteins.

Proteins that interact with cholesterol frequently possess specific recognition motifs, which are short, conserved amino acid sequences. researchgate.net The two most well-characterized linear motifs are the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and its inverted counterpart, CARC. nih.govresearchgate.net

The CRAC motif is defined by the sequence pattern (L/V)-X₁₋₅-(Y)-X₁₋₅-(K/R), where X can be any amino acid. uca.edu.ar This motif features a branched aliphatic residue (Leucine or Valine) at its N-terminal end, followed by a central aromatic residue (specifically Tyrosine), and a basic residue (Lysine or Arginine) at the C-terminal end. nih.govuca.edu.ar The tyrosine residue is often considered critical, potentially forming a hydrogen bond with cholesterol's hydroxyl group. nih.gov Mutations in these key residues can significantly reduce or eliminate cholesterol binding. nih.govccmb.res.in

The CARC motif has an inverted sequence, (K/R)-X₁₋₅-(Y/F)-X₁₋₅-(L/V), with the basic residue at the N-terminus. researchgate.net Unlike CRAC, the central aromatic residue in CARC can be either Tyrosine or Phenylalanine. nih.gov This distinction is significant because the interaction in the CARC motif typically occurs within the apolar region of the membrane, where CH-π stacking between the aromatic ring and cholesterol's sterane rings is the dominant force. nih.gov The orientation of CARC and CRAC motifs within a transmembrane helix dictates which membrane leaflet they can interact with. uca.edu.aruca.edu.ar Some proteins may even possess both motifs in a "mirror code," allowing for the simultaneous binding of two cholesterol molecules in a tail-to-tail arrangement. ccmb.res.inuca.edu.ar

Beyond these linear motifs, tilted domains represent another significant mode of cholesterol interaction. nih.gov These are short, helical protein fragments that insert into the membrane at a tilted angle (typically around 45-46°) relative to the membrane plane. frontiersin.org Their asymmetric distribution of hydrophobic residues drives this tilted orientation, causing a local distortion in the membrane structure. frontiersin.org These domains can bind cholesterol through a series of van der Waals interactions, even without containing a canonical CARC or CRAC motif. nih.govfrontiersin.org Tilted peptides are found in various proteins, including viral fusion proteins, where their cholesterol-binding ability is integral to their function. frontiersin.org

Table 1: Comparison of CARC and CRAC Cholesterol-Binding Motifs. nih.govresearchgate.netuca.edu.arccmb.res.in
FeatureCARC MotifCRAC Motif
Sequence Pattern(K/R)-X₁₋₅-(Y/F)-X₁₋₅-(L/V)(L/V)-X₁₋₅-(Y)-X₁₋₅-(K/R)
Key N-Terminal ResidueBasic (Lysine/Arginine)Branched Aliphatic (Leucine/Valine)
Key Central ResidueAromatic (Tyrosine or Phenylalanine)Aromatic (Tyrosine is strictly required)
Key C-Terminal ResidueBranched Aliphatic (Leucine/Valine)Basic (Lysine/Arginine)
Typical Location of InteractionApolar membrane core (CH-π stacking)Near membrane interface (H-bond potential)

Modulation of Cellular Efflux Mechanisms and Homeostasis

Cellular cholesterol homeostasis is a tightly regulated process involving cholesterol influx, esterification, and efflux. nih.gov Cholesteryl esters, the storage form of cholesterol, play a central role in this balance, particularly within macrophages. nih.govnih.gov When macrophages take up excess modified lipoproteins, the associated cholesteryl esters are hydrolyzed in lysosomes to free cholesterol. ahajournals.org This free cholesterol is then transported to the endoplasmic reticulum for re-esterification by Acyl-CoA:cholesterol acyltransferase (ACAT), forming cytoplasmic lipid droplets. ahajournals.orgresearchgate.net

Table 2: Key Proteins in Macrophage Cholesteryl Ester Homeostasis and Efflux. nih.govahajournals.orgnih.govjci.org
ProteinFunctionRole in Homeostasis & Efflux
ACAT1Acyl-CoA:cholesterol acyltransferase 1Esterifies free cholesterol into cholesteryl esters for storage in lipid droplets.
CEHNeutral Cholesteryl Ester HydrolaseHydrolyzes stored cholesteryl esters back into free cholesterol, the rate-limiting step for efflux.
ABCA1ATP-binding cassette transporter A1Transfers free cholesterol and phospholipids (B1166683) to lipid-poor apoA-I, initiating HDL formation.
ABCG1ATP-binding cassette transporter G1Mediates efflux of free cholesterol to mature HDL particles.
SR-BIScavenger Receptor Class B Type IFacilitates bidirectional flux of free cholesterol between the cell and HDL.

This compound as a Molecular Probe for Biological Studies

The unique structure of cholesterol and its esters makes them valuable tools for investigating the biophysical properties of membranes and the dynamics of lipid-protein interactions. Their behavior within a lipid bilayer can report on membrane fluidity, order, and the effects of oxidative stress.

Application in Monitoring Free Radical-Mediated Lipid Modifications (Contextual from other cholesteryl esters)

Cholesteryl esters can serve as effective probes for studying lipid peroxidation, a process implicated in numerous pathologies. An Electron Paramagnetic Resonance (EPR) study has been conducted on gamma-irradiated single crystals of this compound, indicating its utility in investigating the formation and structure of free radicals. researchgate.net Such studies provide insight into the initial molecular damage caused by ionizing radiation. icm.edu.pl

In a broader context, cholesterol and its esters are natural components of membranes and can act as in situ probes for free radical-mediated chain reactions. nih.gov For example, radiolabeled cholesterol ([¹⁴C]Ch) has been used to monitor the formation of cholesterol oxidation products (ChOX) in liposomes and cell membranes, providing a reliable measure of lipid peroxidation without the potential artifacts of exogenous probes. nih.gov

Other studies have employed cholesteryl esters to assess their antioxidant capacity and their impact on lipid peroxidation within liposomal membranes. frontierspartnerships.orgmdpi.com For instance, certain synthetic cholesteryl esters of phenolic acids have shown radical scavenging capabilities comparable to or better than α-tocopherol. mdpi.comresearchgate.net By observing how the presence of different cholesteryl esters modifies the rate of oxygen consumption or the formation of oxidation products in a membrane system, researchers can deduce their role in either protecting against or participating in oxidative damage. frontierspartnerships.orgmdpi.com These approaches highlight the value of using cholesterol derivatives to probe the complex environment of biological membranes and the chemical reactions that occur within them.

Table 3: Studies Utilizing Cholesteryl Esters as Probes for Lipid Modifications.
Cholesteryl Derivative(s)Technique(s)Key FindingReference
This compoundElectron Paramagnetic Resonance (EPR)Used to study the structure of free radicals formed after gamma irradiation. researchgate.net
[¹⁴C]CholesterolHPTLC with Phosphor-ImagingServes as a natural probe to quantify free radical-mediated lipid peroxidation by measuring its oxidation products. nih.gov
Cholesteryl esters of various phenolic acidsDPPH assay, Cyclic Voltammetry, Fluorescence ProbesDemonstrated significant radical scavenging capacity and ability to protect liposomes from oxidative stress. mdpi.comresearchgate.net
Various cholesteryl esters and oxidation productsEPR OximetryPresence of cholesteryl esters modifies the rate of oxygen consumption during photo-induced lipid peroxidation in liposomes. frontierspartnerships.org

Liquid Crystalline Phase Behavior and Advanced Materials Science

Mesomorphic Properties of Cholesteryl Methyl Carbonate and its Derivatives

This compound and its longer-chain homologs are known to exhibit various liquid crystalline phases, also known as mesophases. tandfonline.comlew.ro These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, possessing a degree of molecular order. lew.romdpi.com The specific type of mesophase is highly dependent on temperature and the molecular structure of the derivative.

The most prominent liquid crystalline phase exhibited by many cholesteryl derivatives is the chiral nematic (N*) phase, also referred to as the cholesteric phase. greyhoundchrom.comgoogle.comwikipedia.org This phase is characterized by a helical arrangement of molecules, where the director (the average direction of the long molecular axes) rotates in a continuous manner. wikipedia.orgresearchgate.net This helical structure is a direct consequence of the inherent chirality of the cholesterol molecule. researchgate.netsemanticscholar.org

A homologous series of cholesteryl n-alkyl carbonates, including this compound, has been synthesized and their mesomorphic properties investigated. tandfonline.com With the exception of the pentyl and hexyl carbonates which had high freezing points, the entire series was found to exhibit cholesteric mesophases. tandfonline.com These phases are often characterized by the selective reflection of circularly polarized light, a property that makes them valuable for various optical applications. tandfonline.com The pitch of the helix, which is the distance over which the director completes a full 360° rotation, is a critical parameter that determines the wavelength of the reflected light. researchgate.net

In addition to the chiral nematic phase, some this compound derivatives and related compounds can form more ordered smectic phases at lower temperatures. researchgate.netresearchgate.net Smectic phases possess a layered structure, with the molecules arranged in well-defined planes. google.com The two most common types observed in these systems are the smectic A (SmA) and smectic C (SmC) phases. In the SmA* phase, the molecules are aligned perpendicular to the layer planes, while in the SmC* phase, they are tilted. researchgate.net

For instance, a homologous series of Schiff's base derivatives synthesized from 4-formyl phenyl cholesteryl carbonate displayed a variety of mesophases, including chiral nematic (N), smectic A (SmA), and chiral smectic C (SmC) phases. tandfonline.com Similarly, block copolymers composed of poly(methyl methacrylate) (PMMA) and poly(cholesteryloxyhexyl methacrylate) (PChMA) have been shown to form both tilted (SmC) and non-tilted (SmA) chiral smectic phases. researchgate.netacs.org

Furthermore, under specific conditions, cholesteryl-based systems can exhibit "blue phases," which are highly ordered, cubic liquid crystal phases that typically appear over a very narrow temperature range between the cholesteric and isotropic liquid phases. greyhoundchrom.commdpi.com The formation of blue phases has been observed in mixtures of nematic liquid crystals and smectogenic cholesteryl oleyl carbonate (COC). arxiv.org In these mixtures, the blue phase was found to have a maximum width of approximately 3.5 K. arxiv.org

Structure-Property Relationships Governing Liquid Crystalline Behavior

The liquid crystalline behavior of this compound and its derivatives is intricately linked to their molecular structure. Subtle changes in the molecular architecture can have a profound impact on the type of mesophase formed, its stability, and its physical properties.

For example, in a homologous series of cholesteryl n-alkyl carbonates, the transition temperatures and heats of transition show a clear dependence on the length of the alkyl chain. tandfonline.com Similarly, in block copolymers of poly(methyl methacrylate) and poly(cholesteryloxyhexyl methacrylate), varying the length of the PMMA block while keeping the number of cholesteryl units constant allows for systematic control over the formation of the SmC* phase. researchgate.net The introduction of different spacer groups and the choice of the polymer backbone also play a crucial role in determining whether a polymer will exhibit smectic or cholesteric phases. semanticscholar.org

The inherent chirality of the cholesterol molecule is fundamental to the formation of the chiral nematic (N*) phase. semanticscholar.org This chirality can be transferred to the supramolecular level, leading to the formation of helical structures. researchgate.net

A particularly fascinating phenomenon observed in some cholesteryl-based systems is temperature-driven chirality inversion. researchgate.net This involves a reversal of the helical sense of the chiral nematic or smectic phase as the temperature is changed.

This phenomenon has been observed in block copolymers of poly(methyl methacrylate) (PMMA) and poly(cholesteryloxyhexyl methacrylate) (PChMA). researchgate.netacs.org Specifically, copolymers with a short PMMA block exhibited an inversion of chirality at specific temperatures. researchgate.netacs.org This switching is associated with the packing of the polymers, which is affected by the methyl substituents in the backbone. researchgate.net In contrast, for copolymers with a longer PMMA block, no chirality inversion was observed. researchgate.netacs.org

Another study on a mixture of 4-n-octyloxy-4'-cyanobiphenyl (8OCB) and cholesteryl chloride (CC) showed that the equilibrium twist of the cholesteric phase was positive (right-handed helix) above a compensation temperature and negative (left-handed helix) below it. aps.org However, the thermomechanical Lehmann coefficient, which relates to the torque experienced by the director in a temperature gradient, did not change sign at this compensation temperature. aps.org This indicates that the mechanism of temperature-driven chirality inversion is not directly linked to a simple reversal of the thermomechanical properties. aps.org

Self-Assembly and Ordered Structures in Cholesteryl-Based Polymers

The ability of cholesteryl-based polymers to self-assemble into well-defined, ordered structures is a key area of research with potential applications in nanotechnology and drug delivery. nih.govd-nb.inforsc.org This self-assembly is driven by the amphiphilic nature of many cholesteryl derivatives, where a hydrophobic cholesterol group is combined with a hydrophilic polymer chain. d-nb.infonih.gov

In aqueous solutions, these amphiphilic polymers can self-assemble into micelles, which are aggregates with a hydrophobic core and a hydrophilic shell. d-nb.infonih.gov The morphology of these micelles can vary, with spherical, star-like, and cubic shapes being observed depending on the polymer concentration and structure. nih.gov For instance, cholesterol end-capped poly(poly(ethylene glycol) methyl ether methacrylate) (poly(OEGMA)) polymers have been shown to form nanoscale micelles in aqueous solution. d-nb.infonih.gov The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is dependent on the balance between the hydrophobic cholesterol group and the hydrophilic poly(OEGMA) chain. d-nb.infonih.gov

The self-assembly of these polymers can also be influenced by external stimuli. For example, the use of reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined pH-responsive polymers containing cholesterol has been demonstrated. rsc.org These polymers can exhibit changes in their hydrodynamic radii and zeta potentials in response to changes in pH. rsc.org

The ordered structures formed by the self-assembly of cholesteryl-based polymers are being explored for various applications. For example, polymer micelles can be used as nanocarriers for the controlled release of drugs. d-nb.infonih.gov The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, which can then be released in a controlled manner. d-nb.info

Advanced Analytical Method Development for Complex Matrices

Chromatographic Separation and Quantification Techniques

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are cornerstone techniques for the analysis of cholesteryl esters, including cholesteryl methyl carbonate. These methods offer the necessary selectivity and sensitivity to resolve the target analyte from a complex mixture of other lipids.

Development of Reversed-Phase and Normal-Phase High-Performance Liquid Chromatography (HPLC) Methods

The separation of this compound can be effectively achieved using both reversed-phase (RP) and normal-phase (NP) HPLC. The choice between these two modes depends on the specific requirements of the analysis, such as the desired selectivity for different lipid classes.

Reversed-Phase HPLC (RP-HPLC) is the most common approach for lipid analysis. It separates molecules based on their hydrophobicity. For this compound, a C18 column is typically employed. A simple isocratic method using a mobile phase of acetonitrile (B52724) and isopropanol (B130326) can effectively separate free cholesterol from various cholesteryl esters. researchgate.net A study detailing the analysis of cholesteryl 14-methylhexadecanoate utilized an acetonitrile-2-propanol mixture for elution, demonstrating the suitability of such solvent systems for related compounds. nih.gov The detection is often performed using a UV detector at a low wavelength, such as 210 nm, where the ester bond exhibits some absorbance. researchgate.net

Normal-Phase HPLC (NP-HPLC) separates lipids based on the polarity of their head groups. This technique is particularly useful for class separation, for instance, separating cholesteryl esters (CE) as a group from triglycerides (TG) and free cholesterol. hplc.eumdpi.com A typical NP-HPLC system would use a silica (B1680970) column with a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol modifier like isopropanol. hplc.eu

A summary of typical HPLC conditions for the analysis of cholesteryl esters is presented below.

ParameterReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase (Column)C18 (e.g., Zorbax ODS)Silica (e.g., Spherisorb)
Mobile PhaseAcetonitrile/Isopropanol (e.g., 50:50, v/v) researchgate.netHexane/Methylene Chloride or Hexane/Isopropanol hplc.eu
DetectionUV (210 nm) researchgate.net or Mass Spectrometry (MS)Evaporative Light Scattering Detector (ELSD) or MS mdpi.com
Internal Standard ExampleCholesteryl heptadecanoate nih.govErucyl alcohol csic.es

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC utilizes columns with sub-2 µm particles, leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. upce.cz For the analysis of this compound, this enhanced resolution is critical for separating it from other structurally similar cholesteryl esters that may be present in biological samples.

Both RP- and normal-phase (or HILIC) UHPLC methods are effective. A normal-phase UHPLC method has been successfully used for the simultaneous quantification of free cholesterol and cholesteryl esters from human serum. nih.govnih.govacs.org This method employed a HILIC column with a hexane and ethanol (B145695) gradient, achieving a total run time of just 2.5 minutes. nih.govd-nb.info This high-throughput capability is invaluable for large-scale clinical or research studies. RP-UHPLC, often using two C18 columns in series, provides excellent separation of lipid species based on both fatty acyl chain length and the number of double bonds, which is crucial for detailed lipid profiling. upce.cz

Optimization of Sample Preparation for Biological Fluids and Tissues

The accurate quantification of this compound from biological matrices such as blood, plasma, or tissues necessitates a robust sample preparation protocol to extract the analyte and remove interfering substances like proteins and salts. acs.org

For Biological Fluids (e.g., Plasma, Serum): A common workflow begins with protein precipitation (PPT) to denature and remove the high abundance of proteins. mdpi.com Solvents like isopropanol, methanol (B129727), or acetonitrile are effective for this purpose. acs.org Following precipitation and centrifugation, a liquid-liquid extraction (LLE) is performed to isolate the lipids. The Folch and Bligh & Dyer methods, which use chloroform/methanol mixtures, are classic LLE techniques. nih.gov An alternative is the Matyash method, which uses methyl-tert-butyl ether (MTBE) and is considered a greener and safer option. nih.gov

For Tissues: Tissue samples first require homogenization to disrupt the cellular structure. This can be done by grinding the tissue in liquid nitrogen or through bead-based homogenization. nih.govresearchgate.net The choice of homogenization solvent (e.g., water, methanol, or a mixture) is critical, as it can affect the recovery of nonpolar lipids like cholesteryl esters. nih.govresearchgate.net After homogenization, the same PPT and LLE procedures used for fluids are applied to the tissue homogenate to extract the lipid fraction. biorxiv.orgbiorxiv.org

A general workflow for sample preparation is outlined below.

StepProcedure for Biological Fluids (e.g., Plasma)Procedure for Tissues (e.g., Liver)
1. Initial StepAliquot sample (e.g., 100 µL plasma) and add internal standard. mdpi.comHomogenize a known weight of tissue (e.g., 30 mg) in a suitable solvent. mdpi.com Add internal standard.
2. Protein PrecipitationAdd cold isopropanol or methanol/acetonitrile, vortex, and incubate to precipitate proteins. acs.orgresearchgate.netAdd cold organic solvent (e.g., methanol) to the homogenate. mdpi.com
3. CentrifugationCentrifuge at high speed (e.g., 14,000 rpm) to pellet precipitated proteins and debris.
4. Lipid ExtractionCollect the supernatant and perform Liquid-Liquid Extraction (e.g., using chloroform/methanol/water or MTBE/methanol/water systems). nih.gov
5. Final StepCollect the organic phase containing lipids, dry under nitrogen, and reconstitute in an appropriate solvent for HPLC/UHPLC analysis. biorxiv.orgbiorxiv.org

Strategies for Addressing Matrix Effects in Spectrometric Analysis

When coupling liquid chromatography to mass spectrometry (LC-MS), matrix effects are a significant challenge. These effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. sci-hub.se

Implementation of Internal Standardization and Matrix-Matched Calibration

To compensate for matrix effects and variations during sample preparation and injection, two key strategies are employed: internal standardization and matrix-matched calibration.

Internal Standardization (IS): An internal standard is a compound structurally similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls before sample preparation begins. Stable isotope-labeled (SIL) internal standards, such as deuterated cholesterol (e.g., cholesterol-d7), are considered the gold standard as they co-elute and experience nearly identical matrix effects as the endogenous analyte. d-nb.infomdpi.combiorxiv.org When a specific SIL-IS for this compound is unavailable, a structurally similar, non-endogenous compound like cholesteryl heptadecanoate (CE 17:0) can be used. biorxiv.orgacs.org The analyte's concentration is calculated based on the response ratio of the analyte to the internal standard.

Matrix-Matched Calibration: This technique corrects for the influence of the sample matrix on ionization. tum.de Instead of preparing calibration standards in a pure solvent, they are prepared in a blank matrix extract (a sample of the same biological matrix that is free of the analyte). chromatographyonline.commdpi.com This ensures that the calibrators and the unknown samples experience similar matrix effects, thereby improving the accuracy of quantification. sci-hub.se This approach is particularly crucial when a SIL-IS is not available. chromatographyonline.com

Advanced Sample Cleanup Methodologies (e.g., Enhanced Matrix Removal)

While LLE provides a crude lipid extract, further cleanup is often necessary to remove interfering compounds, especially other lipids that are present in high concentrations.

Solid-Phase Extraction (SPE): Traditional SPE using silica or C18 cartridges can be used to fractionate the lipid extract, separating cholesteryl esters from more polar or less polar lipids. lipidmaps.org

Enhanced Matrix Removal—Lipid (EMR-L): A more advanced and highly selective cleanup technique is the use of EMR-L. This is a novel sorbent used in a dispersive SPE (dSPE) format. youtube.com The EMR-L sorbent functions through a unique mechanism of size exclusion and hydrophobic interaction to selectively remove lipids from the sample extract while allowing a wide range of analytes to remain in the solution. youtube.com For the analysis of a specific lipid like this compound, the EMR-L sorbent can be used in a "catch-and-release" mode, where it first binds lipids from a crude extract and then selectively elutes the target fraction. nih.gov This approach has been shown to be highly effective in reducing matrix effects and improving data quality in complex, fatty matrices like adipose tissue. nih.govbohrium.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with a dSPE cleanup step using sorbents like C18 or EMR-L, provides an efficient and high-throughput approach for sample preparation in complex matrices. nih.govresearchgate.netthermofisher.com

MethodologyPrincipleApplication to this compound Analysis
Internal StandardizationA known amount of a similar compound (ideally isotope-labeled) is added to samples and standards to correct for sample loss and matrix effects. mdpi.comUse of cholesterol-d7 (B27314) or cholesteryl heptadecanoate to normalize the signal. biorxiv.orgsdu.dk
Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix extract to mimic the matrix effects seen in unknown samples. mdpi.comImproves quantification accuracy by compensating for ion suppression/enhancement from co-extracted lipids. sci-hub.se
QuEChERSA streamlined sample preparation method involving salting-out extraction followed by dispersive SPE cleanup. thermofisher.comchromatographyonline.comProvides a rapid and effective extraction from complex biological samples. nih.gov
Enhanced Matrix Removal—Lipid (EMR-L)A novel dSPE sorbent that selectively removes lipids from the sample extract with high analyte recovery. youtube.comnih.govSignificantly reduces lipid-based matrix interference, leading to cleaner chromatograms and more reliable quantification. nih.gov

Integration of Multimodal Analytical Approaches for Comprehensive Characterization

The complete characterization of a specific chemical entity within a complex mixture, or matrix, presents a significant analytical challenge. A single analytical technique often provides insufficient data for unambiguous identification, structural elucidation, and quantification. This necessitates the integration of multiple, or multimodal, analytical approaches. This compound, a derivative of cholesterol, serves as an exemplary compound whose thorough characterization benefits immensely from such an integrated strategy. Its analysis, whether as a pure substance, a component in liquid crystal formulations, or part of a sophisticated drug delivery system, requires a combination of separative, spectroscopic, and imaging techniques to build a complete profile. tandfonline.comresearchgate.net

The synthesis of this compound can be achieved via the reaction of cholesteryl chloroformate with methanol, a method that can be extended to a homologous series of other cholesteryl n-alkyl carbonates. tandfonline.com The resulting compound and its analogues exhibit unique mesomorphic and dichroic properties. tandfonline.combiosynth.com For robust characterization, especially to confirm purity and structure, a multimodal analytical workflow is indispensable.

Below are key physicochemical and identification data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound This interactive table provides key identifiers and data for this compound. Click on the headers to sort the data.

Identifier/Property Value Reference
IUPAC Name Cholest-5-en-3-ol (3β)-, methyl carbonate nist.gov
CAS Number 15507-52-5 biosynth.comnist.gov
Molecular Formula C₂₉H₄₈O₃ nist.gov
Molecular Weight 444.6896 g/mol nist.gov

| Available Spectral Data | Mass Spectrum (EI), IR Spectrum | nist.govnist.gov |

Integrated Chromatographic and Spectrometric Analysis

For analyzing this compound in a complex matrix, the initial and most crucial step is its separation from other components. The integration of chromatography with mass spectrometry is a cornerstone of modern lipid analysis. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing sterol lipids, offering high resolution and sensitivity, often without the need for chemical derivatization. metwarebio.com A reversed-phase HPLC system, where separation is based on hydrophobicity, is highly effective for separating cholesteryl esters from other lipid classes. creative-proteomics.com Coupling the LC system to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer allows for the sensitive detection and mass determination of the eluting compound. nih.gov For this compound, this would yield a precise mass-to-charge (m/z) ratio corresponding to its molecular weight, confirming its presence. Tandem mass spectrometry (MS/MS) can further fragment the parent ion, providing structural information that helps distinguish it from isomers. creative-proteomics.comcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for profiling sterols and their esters. metwarebio.com Due to the low volatility of this compound, a derivatization step, such as silylation, would be required to make it suitable for GC analysis. creative-proteomics.com While this adds a step to sample preparation, GC offers superior chromatographic resolution for complex mixtures of sterol isomers. creative-proteomics.com The retention time in the GC column provides an additional layer of identification, complementing the mass spectrum. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): The integration of ion mobility separation into an LC-MS workflow adds a fourth dimension to the analysis (retention time, m/z, ion mobility, and MS/MS). nih.gov This technique separates ions based on their size, shape, and charge in the gas phase. Each lipid, including this compound, has a unique collision cross-section (CCS) value. Building a library of these 4D characteristics (m/z, retention time, CCS, and fragmentation spectra) allows for highly accurate and confident identification of sterols in complex biological samples. nih.gov

Spectroscopic and Imaging Integration

While chromatography-mass spectrometry techniques are excellent for separation and identification, other spectroscopic methods are vital for complete structural confirmation and for understanding spatial distribution within a matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of organic molecules. metwarebio.com Techniques like ¹H-NMR and ¹³C-NMR provide detailed information about the molecular backbone, the position of functional groups, and the stereochemistry of the compound. metwarebio.comtandfonline.com The synthesis of this compound conjugates has been characterized using ¹H-NMR to confirm the structure. researchgate.netnih.gov This method is crucial for verifying the successful synthesis and purity of the target molecule, distinguishing it from starting materials and byproducts.

Infrared (IR) and Raman Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The NIST Chemistry WebBook contains a reference IR spectrum for this compound, which can be used for identity confirmation. nist.gov In an integrated approach, advanced techniques like hyperspectral Stimulated Raman Scattering (SRS) microscopy can differentiate between lipid classes, such as cholesteryl esters and triacylglycerols, within individual lipid droplets in cells, providing chemical information with high spatial resolution. embopress.org This would be a powerful method to visualize the subcellular location of this compound if it were used in cell-based studies.

Imaging Mass Spectrometry: For analyzing the compound in a solid state or within tissue, imaging mass spectrometry techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are invaluable. ToF-SIMS has been used to create 3D molecular images of skin, revealing that cholesteryl esters have a distinct distribution compared to other lipids like free cholesterol. mdpi.com Such an approach could be used to map the distribution of this compound in a polymer matrix or a biological sample, providing a level of understanding that bulk analysis cannot achieve.

The following table summarizes how these different analytical modes can be integrated for a comprehensive characterization of this compound.

Table 2: Example of an Integrated Multimodal Workflow for this compound Characterization This interactive table outlines the roles of different analytical techniques in a comprehensive workflow. Click on the headers to sort the data.

Analytical Technique Information Provided Role in Comprehensive Characterization
Liquid Chromatography (LC) Retention Time, Separation Separates this compound from other components in a complex matrix based on polarity/hydrophobicity. creative-proteomics.com
Gas Chromatography (GC) Retention Time, High-Resolution Separation Provides excellent separation of derivatized sterol isomers, offering an orthogonal separation mechanism to LC. metwarebio.com
Mass Spectrometry (MS) Mass-to-Charge (m/z) Ratio, Fragmentation Pattern Provides definitive molecular weight and structural fragments for identification and confirmation. nih.gov
Ion Mobility Spectrometry (IMS) Collision Cross-Section (CCS) Adds a dimension of separation based on molecular shape and size, increasing identification confidence. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shifts, Coupling Constants Unambiguously determines the molecular structure, connectivity, and stereochemistry. metwarebio.com
Infrared (IR) Spectroscopy Vibrational Frequencies Confirms the presence of specific functional groups (e.g., carbonate, ester linkages). nist.gov

| Imaging (SRS, ToF-SIMS) | Spatial Distribution | Maps the location and concentration of the compound within a heterogeneous sample (e.g., tissue, polymer film). embopress.orgmdpi.com |

By combining these multimodal approaches, a complete and unambiguous picture of this compound can be developed. This integrated strategy is essential for advanced materials science, lipidomics research, and the development of novel pharmaceuticals where precise chemical characterization is paramount.

Q & A

Basic: What are the recommended methods for synthesizing and purifying cholesteryl methyl carbonate (CMC) for laboratory use?

Methodological Answer:
CMC is synthesized via esterification of cholesterol with methyl chloroformate under anhydrous conditions. A typical protocol involves:

  • Dissolving cholesterol in dry pyridine or dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Slow addition of methyl chloroformate at 0–5°C under nitrogen atmosphere to prevent hydrolysis .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted cholesterol and byproducts .
  • Purity validation using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and NMR (characteristic peaks: δ 3.75 ppm for methyl carbonate -OCH3, δ 5.35 ppm for cholesterol C5-C6 double bond) .

Basic: How can researchers characterize the structural and thermal properties of CMC?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR : Verify the methyl carbonate group (13C peak at ~155 ppm for carbonate carbonyl) and cholesterol backbone .
    • FTIR : Absorbance at ~1740 cm⁻¹ (C=O stretch of carbonate) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
  • Thermal Analysis:
    • DSC : Measure phase transitions; CMC typically exhibits a melting point near 20–25°C, with liquid crystalline behavior observed in mixtures (e.g., with cholesteryl benzoate) .
    • Polarized Optical Microscopy : Identify cholesteric texture (fingerprint patterns) in liquid crystal phases .

Advanced: What experimental challenges arise when studying CMC’s role in liquid crystal systems, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Temperature-dependent phase behavior.
    • CMC’s helical pitch in cholesteric phases varies with temperature, affecting optical properties. Use precise temperature controllers (±0.1°C) and calibrated thermistors during experiments .
  • Challenge 2: Sensitivity to impurities.
    • Trace water or unreacted cholesterol disrupts liquid crystal alignment. Pre-dry solvents over molecular sieves and validate purity via HPLC .
  • Methodological Solution:
    • Prepare binary/ternary mixtures (e.g., CMC with cholesteryl nonanoate) to stabilize mesophases. Optimize ratios using phase diagrams (e.g., 45% CMC, 45% cholesteryl pelargonate, 10% benzoate for 26–30°C sensitivity) .

Advanced: How does CMC’s molecular structure influence its performance in drug delivery systems?

Methodological Answer:

  • Lipid Bilayer Integration:
    • The methyl carbonate group enhances CMC’s amphiphilicity compared to cholesterol esters, improving micelle or liposome stability. Use fluorescence quenching assays to quantify membrane incorporation efficiency .
  • Drug Loading Capacity:
    • CMC’s rigid steroid core and flexible carbonate tail enable higher hydrophobic drug encapsulation (e.g., paclitaxel). Optimize loading via solvent evaporation or thin-film hydration, monitoring efficiency via UV-Vis spectroscopy .
  • In Vivo Stability:
    • Enzymatic cleavage of the carbonate bond by esterases may limit sustained release. Test degradation kinetics in serum-containing media using LC-MS .

Advanced: How should researchers address contradictions in reported acoustic/thermodynamic data for CMC?

Methodological Answer:

  • Data Variability Sources:
    • Sample Purity : Impurities (e.g., residual solvents) alter density and ultrasonic velocity. Cross-validate purity via elemental analysis .
    • Measurement Conditions : Adiabatic compressibility and Wada’s constant vary with temperature gradients. Standardize protocols (e.g., 25°C ± 0.5°C, degassed samples) .
  • Resolution Strategy:
    • Perform comparative studies using CMC from multiple synthesis batches. Apply multivariate regression to isolate temperature/purity effects .

Advanced: What strategies improve the stability of CMC in aqueous formulations for biomedical applications?

Methodological Answer:

  • Nanoparticle Stabilization:
    • Use PEGylation or co-formulation with phospholipids (e.g., DPPC) to reduce hydrolysis. Monitor colloidal stability via dynamic light scattering (DLS) over 14 days .
  • Lyophilization:
    • Lyophilize CMC liposomes with cryoprotectants (trehalose/sucrose). Reconstitute in PBS and assess drug retention via HPLC .
  • pH Optimization:
    • CMC degrades rapidly at pH > 8.0. Buffer formulations at pH 6.5–7.4 and track degradation kinetics using NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl methyl carbonate
Reactant of Route 2
Reactant of Route 2
Cholesteryl methyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.